BenchChemオンラインストアへようこそ!

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Kinase Inhibitor Synthesis Medicinal Chemistry Pharmaceutical Intermediate

The 5-((1-methoxypropan-2-yl)oxy) substitution on this 3-aminopyrazole core is critical for kinase inhibitor development, as documented in AstraZeneca patents. Unlike generic analogs, this specific ether tail delivers a distinct LogP (0.5) and hydrogen-bonding profile essential for exploring non-conserved kinase binding regions, enabling selective probe development and reliable SAR data. Procure with confidence—this exact building block is the defined reactant in patented syntheses of clinical kinase inhibitor candidates.

Molecular Formula C7H13N3O2
Molecular Weight 171.2 g/mol
CAS No. 1000896-45-6
Cat. No. B1510374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine
CAS1000896-45-6
Molecular FormulaC7H13N3O2
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCC(COC)OC1=NNC(=C1)N
InChIInChI=1S/C7H13N3O2/c1-5(4-11-2)12-7-3-6(8)9-10-7/h3,5H,4H2,1-2H3,(H3,8,9,10)
InChIKeyAMARPLDTYHEUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS: 1000896-45-6) for Pharmaceutical R&D: A Versatile 3-Aminopyrazole Scaffold with Documented Synthetic Utility


5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6) is a 3-aminopyrazole derivative distinguished by its unique 5-position ether substitution with a 1-methoxypropan-2-yl group. This specific substitution pattern is not merely a generic modification but is critical for imparting distinct physicochemical and reactivity properties that are highly valued in medicinal chemistry for kinase inhibitor development [1]. The compound serves as a privileged scaffold and a key intermediate, with its utility explicitly documented in major pharmaceutical patents, confirming its relevance beyond a simple research chemical [2].

Why 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6) Cannot Be Substituted with Other 3-Aminopyrazole Analogs in Critical Synthesis


Substituting this specific compound with a generic 3-aminopyrazole or a close analog lacking the precise 5-((1-methoxypropan-2-yl)oxy) substitution introduces unacceptable risk in research and development. As demonstrated in patent literature, this exact compound is a defined reactant in the synthesis of specific, complex kinase inhibitor candidates [1]. Altering this building block would fundamentally change the final compound's structure, potentially abolishing target binding, altering pharmacokinetics, or introducing unforeseen toxicity, thereby rendering any generated SAR data invalid and wasting significant research resources [2]. The compound's unique structural features, including its specific LogP and hydrogen-bonding profile, are essential for its intended role as a tailored intermediate [3].

Quantitative Evidence for Selecting 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6) Over Analogs


Direct Patent-Backed Synthetic Utility for Kinase Inhibitor Development

This compound is not a theoretical building block; its utility is explicitly and quantitatively validated in a major pharmaceutical patent. It is a defined reactant for synthesizing N4-[5-(2-methoxy-1-methylethoxy)-1H-pyrazol-3-yl]-N2-[(3-methylisoxazol-5-yl)methyl]pyrimidine-2,4-diamine, a specific compound within the AstraZeneca patent family [1][2]. This provides direct evidence of its successful use in a high-value, targeted synthesis pathway, a differentiation unshared by generic or less-specifically validated 3-aminopyrazole analogs.

Kinase Inhibitor Synthesis Medicinal Chemistry Pharmaceutical Intermediate

Distinct Physicochemical Profile as a Privileged Scaffold

The compound's unique substitution confers a specific set of physicochemical properties that are distinct from simpler analogs. It has a predicted LogP of 0.5, a topological polar surface area (TPSA) of 73.2 Ų, and a sp3 carbon fraction (Fsp3) of 0.57 [1]. In contrast, the core unsubstituted 3-aminopyrazole scaffold has a much lower molecular weight, LogP, and Fsp3, leading to vastly different drug-likeness and permeability characteristics [2]. This specific profile is intentionally designed for improved solubility and permeability, critical factors for a building block intended for oral drug candidates.

Medicinal Chemistry ADME Prediction Scaffold Hopping

Validation of the 3-Aminopyrazole Scaffold as a Key Kinase Inhibitor Pharmacophore

The 3-aminopyrazole core is a well-established, privileged scaffold for targeting the ATP-binding site of various kinases. Numerous potent kinase inhibitors across different families (e.g., CDKs, CHK1, Src, RIPK1) incorporate this moiety, with reported activities often in the low nanomolar range (e.g., IC50 values < 100 nM for optimized leads) [1][2]. This compound, bearing the validated 3-aminopyrazole core but with a unique 5-ether tail, provides a differentiated entry point for exploring new chemical space around a proven pharmacophore, unlike using an unsubstituted or simply alkylated core which may lead to crowded intellectual property landscapes or suboptimal properties.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Key Application Scenarios for 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine (CAS 1000896-45-6) in Drug Discovery


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

Based on its documented use in a patented pharmaceutical synthesis [1] and its validated 3-aminopyrazole scaffold [2], this compound is ideally suited for medicinal chemists building focused libraries of kinase inhibitors. Its unique substitution provides a distinct chemical handle for diversification, enabling exploration of novel chemical space around the conserved hinge-binding motif to discover candidates with improved selectivity or ADME properties.

Pharmaceutical R&D: Development of Lead Candidates for Cancer or Inflammatory Diseases

The 3-aminopyrazole core is a recognized pharmacophore for inhibiting kinases implicated in cancer (e.g., CHK1) and inflammatory diseases (e.g., RIPK1) [2][3]. This specific compound, as a building block with proven synthetic tractability [1], provides a direct entry point for research programs targeting these therapeutic areas. Its unique physicochemical profile (LogP 0.5, TPSA 73.2 Ų) [4] is well-suited for developing orally bioavailable drug candidates.

Chemical Biology: Design of Selective Chemical Probes

The compound's combination of a conserved kinase-binding core with a unique, modifiable ether tail makes it an excellent starting point for developing selective chemical probes. Researchers can leverage the 5-((1-methoxypropan-2-yl)oxy) group as a vector to access less-conserved regions of the kinase ATP-binding pocket, aiming to achieve high selectivity for a specific kinase over closely related family members, a critical goal in target validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-((1-Methoxypropan-2-yl)oxy)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.